N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide
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Overview
Description
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide is a complex organic compound that features a variety of functional groups, including piperazine, cyclohexyl, pteridine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the piperazine ring: This can be achieved through the reaction of cyclopropylmethylamine with a suitable piperazine precursor.
Cyclohexyl attachment: The piperazine derivative can be reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl-piperazine intermediate.
Pteridine synthesis: The pteridine moiety can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.
Coupling reactions: The final coupling of the piperazine-cyclohexyl intermediate with the pteridine derivative and the methoxybenzamide can be carried out using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperazine or cyclohexyl moieties.
Reduction: Reduction reactions could target the pteridine or benzamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: Interaction with specific receptors in the body.
Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.
Signal transduction modulation: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl)amino]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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